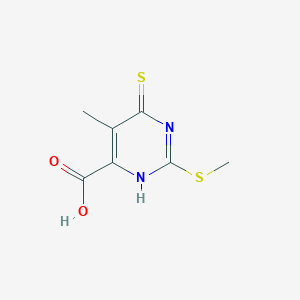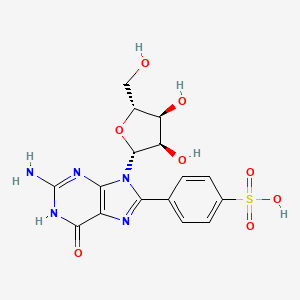![molecular formula C23H17NO B12921241 1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-08-8](/img/structure/B12921241.png)
1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole, which includes a fused chromene and pyrrole ring system, makes it an interesting target for synthetic and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be synthesized using a one-pot multi-component reaction. This method involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . The reaction proceeds efficiently, yielding the desired product in good to excellent yields. The general procedure involves mixing the reactants in ethanol and heating the mixture to reflux, followed by isolation of the product through crystallization.
Industrial Production Methods
While specific industrial production methods for 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole are not well-documented, the one-pot multi-component reaction described above can be scaled up for industrial applications. The simplicity and efficiency of this method make it suitable for large-scale synthesis, provided that the reaction conditions are optimized for industrial reactors.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromeno-pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrrole ring, leading to different hydrogenated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in metabolic pathways and receptors in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar chromeno-pyrrole structure but differ in the position and nature of substituents.
Chromeno[4,3-b]pyrrol-3-yl derivatives: These derivatives have variations in the substituents on the chromene and pyrrole rings.
Uniqueness
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
654651-08-8 |
|---|---|
Molekularformel |
C23H17NO |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1,3-diphenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H17NO/c1-3-9-17(10-4-1)20-15-24(18-11-5-2-6-12-18)23-19-13-7-8-14-22(19)25-16-21(20)23/h1-15H,16H2 |
InChI-Schlüssel |
WFIWNHBMTXASJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3O1)N(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




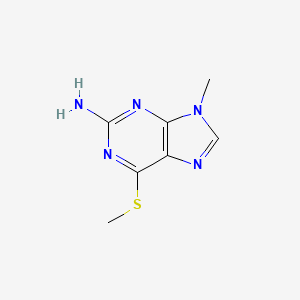
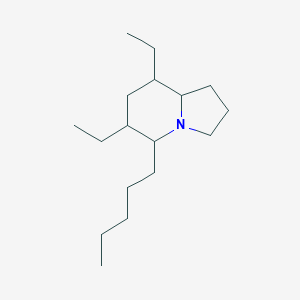
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)
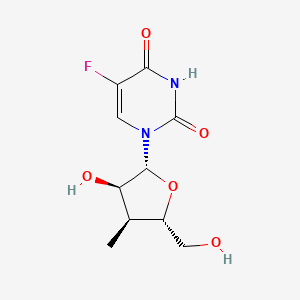
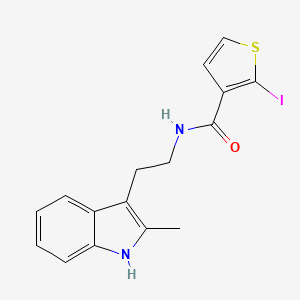
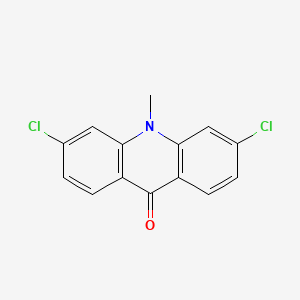
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
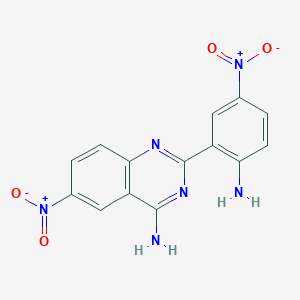

![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)
